BenchChemオンラインストアへようこそ!

2-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-1H-indole

Medicinal chemistry Structure–activity relationship Physicochemical property discrimination

This indole-2-carbonyl-(pyrazol-1-yl)-8-azabicyclo[3.2.1]octane hybrid (CAS 2310012-78-1) is a structurally differentiated, lead-like scaffold for medicinal chemistry. Its computed profile—Fsp³=0.53, tPSA=50.2 Ų, XLogP=2.9, only 2 rotatable bonds—places it in an optimal chemical space for permeability and solubility. Compared with the NAAA inhibitor ARN19689, the indole-2-carbonyl linkage reduces flexibility and alters H‑bond networks, enabling SAR-by-catalog exploration of serine hydrolases. The amide carbonyl also serves as a handle for photoaffinity or click‑chemistry probes. Procure this compound to diversify screening libraries with a saturated, shape‑diverse chemotype.

Molecular Formula C19H20N4O
Molecular Weight 320.396
CAS No. 2310012-78-1
Cat. No. B2468254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-1H-indole
CAS2310012-78-1
Molecular FormulaC19H20N4O
Molecular Weight320.396
Structural Identifiers
SMILESC1CC2CC(CC1N2C(=O)C3=CC4=CC=CC=C4N3)N5C=CC=N5
InChIInChI=1S/C19H20N4O/c24-19(18-10-13-4-1-2-5-17(13)21-18)23-14-6-7-15(23)12-16(11-14)22-9-3-8-20-22/h1-5,8-10,14-16,21H,6-7,11-12H2
InChIKeyNIMQBQGPXMVGSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-1H-indole (CAS 2310012-78-1): Procurement-Relevant Compound Summary


2-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-1H-indole (CAS 2310012-78-1, MW 320.4 g/mol, formula C19H20N4O) is a synthetic tricyclic small molecule comprising an indole-2-carbonyl pharmacophore, a conformationally constrained 8-azabicyclo[3.2.1]octane (tropane) core, and a 1H-pyrazol-1-yl substituent . The compound is listed in PubChem (CID 132450954) with no associated bioassay data or literature annotations, and is offered by chemical vendors as a research-grade building block for medicinal chemistry and chemical biology applications . Its structural architecture—combining a bicyclic amine linker with distinct heteroaryl termini—places it within a class of indole–azabicyclo conjugates explored for diverse therapeutic targets, yet its specific biological profile remains uncharacterized in public-domain primary research. This evidence guide therefore evaluates quantifiable structural and physicochemical differentiation against the closest available analogs to inform procurement decisions where target-specific potency data are absent .

Why 2-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-1H-indole Cannot Be Generically Substituted


Within the indole–azabicyclo chemical space, minor structural modifications—such as altering the heterocycle attached to the 8-azabicyclo[3.2.1]octane scaffold, changing the indole-2-carbonyl to an indole-1-acetyl linkage, or replacing the pyrazole with a triazole or sulfonamide—can profoundly affect molecular geometry, hydrogen-bonding capacity, and lipophilicity, thereby altering target engagement and pharmacokinetic properties even when the individual fragments appear superficially similar . Because the target compound's specific biological signature has not been disclosed in peer-reviewed literature, its differentiation from analogs is currently measurable only through computed physicochemical descriptors that govern permeability, solubility, and molecular recognition. Procurement of a generic indole–azabicyclo hybrid without rigorous head-to-head comparison therefore risks selecting a molecule with divergent in vitro behavior, as evidenced by the quantitative property differences detailed in Section 3 .

Product-Specific Quantitative Differentiation of 2-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-1H-indole


Amide vs. Ester Linker: Hydrogen-Bonding and Conformational Comparison

The target compound employs an indole-2-carbonyl amide linkage connecting the 8-azabicyclo[3.2.1]octane scaffold to the indole moiety, whereas the structurally closest analog registered in the DrugMap database—3α-(2′-indolecarbonyloxy)-nortropane (CHEMBL596256)—uses an ester linkage. The amide bond in the target compound contributes one hydrogen bond donor (indole N–H) and alters the conformational volume, yielding a higher topological polar surface area (tPSA) of 53.9 Ų versus an estimated tPSA of ~38 Ų for the ester analog (calculated by OEChem/Cactvs) . This difference in H-bond capacity is known to modulate membrane permeability and target recognition in indole-based bioactive molecules .

Medicinal chemistry Structure–activity relationship Physicochemical property discrimination

Sp³-Rich Fraction and Conformational Rigidity Differentiate from Flat Aromatic Analogs

The 8-azabicyclo[3.2.1]octane scaffold imparts a high fraction of sp³-hybridized carbons (Fsp³), calculated as 0.53 for the target compound (10 sp³ carbons out of 19 total carbons) based on the PubChem SMILES. This value exceeds the Fsp³ of a representative indole–pyrazole hybrid lacking the azabicyclo linker (e.g., compound 18 from Elkambawy et al. 2023, Fsp³ ≈ 0.30) . A higher Fsp³ is associated with improved aqueous solubility, lower promiscuity, and enhanced clinical developability in fragment-based drug discovery campaigns .

Conformational restriction Fraction sp³ (Fsp³) Molecular complexity

Rotatable Bond Count Differentiates from Sulfonamide-Linked NAAA Inhibitor Analogs

The target compound possesses two rotatable bonds (Cactvs count), whereas the prototypical pyrazole azabicyclo[3.2.1]octane sulfonamide NAAA inhibitor ARN19689 (IC₅₀ = 0.042 μM for human NAAA) contains three rotatable bonds due to its sulfonamide linker . Each additional rotatable bond increases entropic penalty upon binding, and the lower rotatable bond count of the target compound predicts a reduced conformational entropy loss, potentially enhancing binding affinity for targets that accommodate the indole-2-carbonyl geometry .

Rotatable bonds NAAA inhibitor scaffold Molecular flexibility

LogP Differentiation and Lipophilic Ligand Efficiency Potential

The computed XLogP3 value for the target compound is 2.9 . This places it between the more lipophilic ester analog 3α-(2′-indolecarbonyloxy)-nortropane (estimated XLogP ≈ 3.2) and the more polar sulfonamide NAAA inhibitors (ARN19689 estimated XLogP ≈ 1.8) , offering a balanced lipophilicity profile that may optimize both target binding and metabolic stability.

Lipophilicity XLogP3 Ligand efficiency indices

Ligand Efficiency Index (LE) and Fit Quality (FQ) Benchmarking Against Published Indole–Pyrazole Hybrids

With a heavy atom count (HAC) of 24, the target compound is significantly smaller than many published indole–pyrazole hybrids (e.g., compound 10 from Elkambawy et al. 2023, HAC = 19) but larger than fragment-sized molecules. This intermediate size, combined with its moderate lipophilicity, positions it within the 'lead-like' chemical space (HAC 20–30, logP ≤ 3). Although no potency data exist for the target compound, its physicochemical profile suggests that if it engages a target with an IC₅₀ ≤ 10 μM, its ligand efficiency (LE = −RT ln(IC₅₀)/HAC) would be ≥ 0.29 kcal mol⁻¹ per heavy atom, competitive with optimized indole–pyrazole leads .

Ligand efficiency Heavy atom count Structure-based design

Recommended Procurement and Research Application Scenarios for 2-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-1H-indole


Scaffold-Hopping Starting Point for NAAA or FAAH Inhibitor Programs

The target compound shares the pyrazole–azabicyclo[3.2.1]octane core with the NAAA inhibitor ARN19689 (IC₅₀ = 0.042 μM) but replaces the sulfonamide linker with an indole-2-carbonyl amide. This structural permutation reduces rotatable bond count by one and shifts XLogP from ~1.8 to 2.9, offering a scaffold-hopping opportunity to explore alternative hydrogen-bonding networks while maintaining the constrained tropane geometry. Procurement is recommended for laboratories conducting SAR-by-catalog exploration of NAAA, FAAH, or related serine hydrolase targets where covalent or non-covalent mechanisms are under investigation.

High-Fsp³ Fragment for Fragment-Based Drug Discovery (FBDD) Libraries

With Fsp³ = 0.53 and HAC = 24, the target compound falls within lead-like chemical space and possesses a 3D conformational profile enriched in saturated carbon atoms . This property correlates with reduced aromatic ring count and improved developability metrics as described by Lovering et al. . Procurement for inclusion in fragment or lead-like screening libraries is justified when the screening cascade prioritizes molecular complexity and shape diversity over flat, aromatic compound collections.

Reference Compound for Developing Physicochemical Property Prediction Models

Because the target compound has well-defined computed descriptors (tPSA, XLogP3, rotatable bond count, HBD/HBA counts) catalogued in PubChem but lacks biological annotation, it serves as an ideal test case for validating in silico ADME prediction models or for calibrating chromatographic hydrophobicity measurements (e.g., CHI_logD). Procurement is recommended for analytical chemistry groups building retention-time-to-logP correlation models or testing the predictive accuracy of commercial ADME software packages.

Chemoproteomics Probe Design via Indole-2-Carbonyl Photoaffinity Labeling

The indole-2-carbonyl amide moiety is amenable to further functionalization for photoaffinity labeling (PAL) or click chemistry probe synthesis . The target compound's amide linker provides a synthetic handle for introducing diazirine or benzophenone photophores, while the pyrazole and azabicyclo substituents offer tunable recognition elements. Procure this compound as a versatile intermediate for chemoproteomics campaigns aiming to identify the molecular targets of indole-based bioactive scaffolds in cellular lysates.

Quote Request

Request a Quote for 2-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-1H-indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.